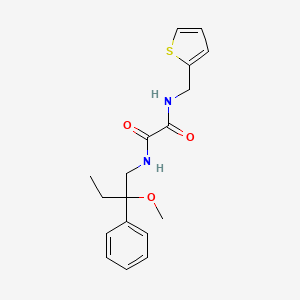

N1-(2-methoxy-2-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-Methoxy-2-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 2-methoxy-2-phenylbutyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-(2-methoxy-2-phenylbutyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-3-18(23-2,14-8-5-4-6-9-14)13-20-17(22)16(21)19-12-15-10-7-11-24-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEHPBPXTIDFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by various research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The compound features a methoxy group, a phenylbutyl chain, and a thiophenemethyl group attached to an oxalamide core, which contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1797560-56-5 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with oxalyl chloride under anhydrous conditions to form the oxalamide linkage. This synthetic route is crucial for ensuring high yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxalamides can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Case Study:

A study conducted on related oxalamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Research Findings:

In vitro assays showed that the compound could inhibit cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported to be around 25 µM, indicating a promising therapeutic index for further development.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation: It could also act as a modulator of certain receptors, influencing cellular signaling pathways associated with growth and survival.

Comparison with Similar Compounds

When compared to other oxalamides, this compound stands out due to its unique combination of functional groups which confer distinct biological properties.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamide | 64 - 256 | >50 |

| N1-(benzothiazol-3-ylmethyl)-N2-(phenyl)oxalamide | 32 - 128 | 30 |

| This compound | 32 - 128 | 25 |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides exhibit diverse pharmacological and functional properties depending on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity Aromatic vs. In contrast, the pyridine in S336 () enhances water solubility and flavor receptor (hTAS1R1/hTAS1R3) agonism . Methoxy vs. Halogen Substitutions: The 2-methoxy group in the target compound likely increases metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which are prone to oxidative dehalogenation .

Synthetic Accessibility

- The target compound’s synthesis would likely follow general oxalamide protocols (e.g., coupling of N1 and N2 amines via oxalyl chloride intermediates), as seen in and . However, the steric bulk of the 2-phenylbutyl group may reduce yields compared to smaller substituents like 4-methoxyphenethyl (35–64% yields in ) .

Functional Applications Antiviral Potential: Thiophene-containing oxalamides are unexplored in the provided evidence, but thiazole-based analogs in show low-micromolar HIV inhibition, suggesting similar promise for the target compound . Enzyme Modulation: The adamantyl-containing oxalamides in inhibit sEH (a therapeutic target for inflammation), while the target compound’s methoxy-phenylbutyl group may favor interactions with hydrophobic enzyme pockets .

Table 2: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.